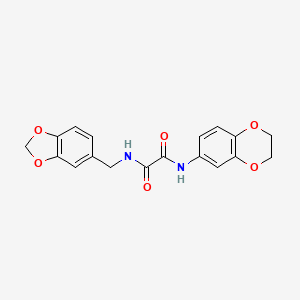

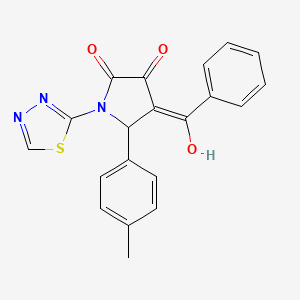

![molecular formula C20H22N4O3S B2402197 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 422533-12-8](/img/structure/B2402197.png)

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

A study highlighted the synthesis and evaluation of novel quinazoline and acetamide derivatives, including 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed significant curative activity against acetic acid-induced ulcer models and were found to be more effective than standard drugs in reducing ulcer and ulcerative colitis parameters. Their curative activity for peptic ulcer, induced by absolute alcohol, was also notably high, and no side effects were reported on liver and kidney functions upon prolonged oral administration, indicating their potential as safer therapeutic agents for ulcerative conditions (Alasmary et al., 2017).

Antitumor Applications

Another research avenue for this compound is in antitumor applications. A synthesis method for an antitumor compound, closely related to this compound, was developed with high overall yields and purity. This indicates the compound's potential use in oncology, particularly in the development of new cancer therapies due to its high purity and yield in synthesis processes, suggesting its effectiveness in targeted cancer treatments (Wei Bang-guo, 2008).

Analgesic and Anti-inflammatory Activities

Further research has demonstrated the compound's potential in analgesic and anti-inflammatory activities. Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and showed promising results in analgesic and anti-inflammatory tests, suggesting the compound's utility in developing new pain relief and anti-inflammatory medications. These compounds exhibited significant activity and had a mild ulcerogenic potential compared to traditional NSAIDs, highlighting their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2011).

Photo-Disruptive and Molecular Docking Studies

The compound has also been explored for its photo-disruptive properties and in molecular docking studies. Research focusing on 3-amino-2-methyl-quinazolin-4(3H)-ones, synthesized via green processes, included functional derivatives related to this compound. These compounds were found to be photo-active towards plasmid DNA under UV radiation, with some derivatives showing extraordinary activity even at low concentrations. This suggests their potential in developing photo-chemo or photodynamic therapeutics for cancer and antimicrobial treatments, providing insights into designing drugs that can be activated by light (Mikra et al., 2022).

特性

IUPAC Name |

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-26-11-10-21-19-16-8-3-4-9-17(16)23-20(24-19)28-13-18(25)22-14-6-5-7-15(12-14)27-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,25)(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDHRTIUHUGSGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2402118.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2402120.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2402123.png)

![1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402129.png)

![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)

![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2402132.png)

![N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402135.png)